Ethyl 2-(1,1-dioxidothiomorpholino)acetate
Description
Structural Characterization of Ethyl 2-(1,1-Dioxidothiomorpholino)acetate
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate, which precisely describes the structural components including the ethyl ester functionality and the oxidized thiomorpholine ring system. Alternative systematic names include this compound and ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate, reflecting different approaches to describing the same molecular structure.
The Chemical Abstracts Service registry number 343334-01-0 serves as the unique identifier for this compound in chemical databases and literature. The compound is also catalogued under multiple synonyms including 4-thiomorpholineacetic acid ethyl ester 1,1-dioxide and 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid ethyl ester. The systematic identification incorporates the thiomorpholine core structure, which consists of a six-membered heterocycle containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to the sulfone oxidation state indicated by the 1,1-dioxide designation.
Molecular Formula and Weight Analysis
The molecular formula C8H15NO4S accurately represents the atomic composition of this compound, encompassing eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight calculations yield a value of 221.27 grams per mole, which reflects the cumulative atomic masses of all constituent elements. This molecular weight places the compound within the range typical for small to medium-sized organic molecules with pharmaceutical relevance.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15NO4S | |
| Molecular Weight | 221.27 g/mol | |
| Exact Mass | 221.07200 | |
| Density | 1.241 g/cm³ | |
| Boiling Point | 383.5°C at 760 mmHg | |
| Melting Point | 66-68°C | |
| Flash Point | 185.7°C |
The structural formula can be represented through the Simplified Molecular Input Line Entry System notation as CCOC(=O)CN1CCS(=O)(=O)CC1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key KWVBKMSCALADDC-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information. The topological polar surface area of 63.68 square angstroms indicates moderate polarity characteristics that influence solubility and membrane permeability properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 environments. The ethyl ester portion of the molecule exhibits characteristic proton chemical shifts with the methyl group of the ethyl ester appearing as a triplet in the range of 1.2-1.3 parts per million due to coupling with the adjacent methylene group. The ethyl ester methylene protons typically resonate as a quartet around 4.1-4.3 parts per million, reflecting their proximity to the electronegative oxygen atom of the ester functionality.
The acetate methylene group directly attached to the nitrogen atom of the thiomorpholine ring displays chemical shifts in the region of 3.1-3.3 parts per million, characteristic of aliphatic protons adjacent to nitrogen in heterocyclic systems. The thiomorpholine ring protons exhibit more complex splitting patterns due to the conformational dynamics of the six-membered ring system. The methylene groups adjacent to the sulfone functionality typically appear at slightly higher chemical shift values, around 3.0-3.2 parts per million, due to the deshielding effect of the electronegative sulfur dioxide group.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbonyl carbon of the ester group typically appears around 170-175 parts per million, consistent with aliphatic ester functionalities. The ethyl ester carbons resonate at approximately 14 parts per million for the methyl group and 61 parts per million for the methylene group, while the acetate methylene carbon appears around 58 parts per million.
Infrared Absorption Signatures
Infrared spectroscopy provides characteristic absorption signatures that identify the key functional groups present in this compound. The carbonyl stretch of the ester functionality produces a strong, sharp absorption band typically appearing between 1730-1750 wavenumbers, which is characteristic of aliphatic esters. This absorption frequency reflects the double bond character of the carbon-oxygen bond in the ester group and provides definitive identification of this functional group.
The sulfone functionality exhibits distinctive infrared signatures through the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds. The asymmetric sulfone stretch typically appears as a strong absorption between 1300-1350 wavenumbers, while the symmetric stretch occurs in the range of 1130-1160 wavenumbers. These absorptions are particularly diagnostic for sulfone functional groups and distinguish them from other sulfur-containing functionalities such as sulfoxides or sulfides.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O | 1730-1750 | Strong | Carbonyl stretch |
| Sulfone S=O (asymmetric) | 1300-1350 | Strong | S=O asymmetric stretch |
| Sulfone S=O (symmetric) | 1130-1160 | Strong | S=O symmetric stretch |
| C-H (aliphatic) | 2850-2950 | Medium | C-H stretch |
| C-O (ester) | 1000-1300 | Medium | C-O stretch |
| C-N | 1020-1250 | Medium | C-N stretch |
The aliphatic carbon-hydrogen stretching vibrations appear in the region between 2850-2950 wavenumbers, representing the multiple methylene and methyl groups present in the molecular structure. The carbon-oxygen stretching vibrations of the ester linkage typically appear between 1000-1300 wavenumbers, overlapping with other skeletal vibrations but contributing to the overall fingerprint region of the spectrum.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase chemistry. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the intact molecular structure under electron ionization conditions. The base peak typically results from fragmentation processes that involve cleavage of the ester linkage, producing fragment ions characteristic of the thiomorpholine dioxide portion of the molecule.
Common fragmentation pathways include loss of the ethoxy group (mass 45) from the molecular ion, yielding a fragment at mass-to-charge ratio 176 that retains the acetate-thiomorpholine dioxide core structure. Additional fragmentation may involve ring opening of the thiomorpholine system with concurrent loss of sulfur dioxide (mass 64), producing fragments that reflect the underlying carbon-nitrogen framework. The ethyl acetate portion of the molecule may also undergo McLafferty rearrangement processes typical of ester-containing compounds, leading to characteristic fragment ions at mass-to-charge ratios 43 and 88.
The presence of the sulfone functionality influences fragmentation patterns through stabilization of certain ionic species and preferential cleavage pathways that maintain charge localization near the electron-withdrawing sulfur dioxide group. These fragmentation patterns serve as diagnostic tools for structural identification and differentiation from related compounds containing different oxidation states of sulfur or alternative heterocyclic ring systems.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound provides detailed three-dimensional structural information that reveals the preferred solid-state conformation and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates the molecular geometry while minimizing intermolecular steric interactions and maximizing favorable electrostatic contacts. The thiomorpholine ring adopts a chair conformation similar to cyclohexane derivatives, with the sulfur dioxide functionality occupying an equatorial position to minimize 1,3-diaxial interactions.
The bond lengths and angles within the thiomorpholine ring system reflect the hybridization states of the constituent atoms and the electronic effects of the sulfone substitution. The sulfur-oxygen bond distances in the sulfone group typically measure approximately 1.43-1.45 angstroms, consistent with double bond character and the high oxidation state of the sulfur center. The carbon-sulfur bonds in the ring system exhibit bond lengths around 1.81-1.83 angstroms, reflecting the larger atomic radius of sulfur compared to carbon.
The ester side chain adopts an extended conformation that minimizes steric hindrance with the thiomorpholine ring while allowing for optimal orbital overlap in the carbonyl functionality. The dihedral angles between the ring system and the acetate substituent influence the overall molecular shape and affect intermolecular packing in the crystal lattice. Hydrogen bonding interactions between molecules may involve the sulfone oxygen atoms as acceptors and methylene hydrogen atoms as weak donors, contributing to the stability of the crystal structure.
Computational Modeling of Electronic Structure
Computational chemistry calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The sulfone functionality serves as a strong electron-withdrawing group that significantly affects the electronic properties of the adjacent carbon and nitrogen centers.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic excitation properties and potential for participating in electron transfer processes. The calculated dipole moment reflects the overall charge distribution and polarity of the molecule, with significant contributions from the sulfone and ester functionalities. The electrostatic potential surface reveals regions of positive and negative charge that guide intermolecular recognition processes and influence solubility characteristics.
| Computational Property | Calculated Value | Method |
|---|---|---|
| Topological Polar Surface Area | 63.68 Ų | |
| Calculated LogP | -0.7201 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Molecular orbital analysis reveals the nature of bonding interactions within the thiomorpholine ring system and the electronic communication between the ring and the acetate substituent. The sulfur-oxygen double bonds in the sulfone group exhibit significant ionic character, with substantial positive charge localized on the sulfur center and negative charge on the oxygen atoms. This charge distribution influences the conformational preferences of the molecule and its interactions with polar solvents and biological targets.
The calculated molecular properties include parameters relevant to pharmaceutical applications, such as the number of hydrogen bond donors and acceptors, rotatable bonds, and molecular surface area. These descriptors provide insights into the compound's potential bioavailability and membrane permeability characteristics according to established structure-activity relationships. The relatively low number of rotatable bonds suggests conformational rigidity that may influence binding specificity to biological targets, while the polar surface area indicates moderate hydrophilicity suitable for various pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBKMSCALADDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376929 | |
| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343334-01-0 | |
| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Thiomorpholine 1,1-Dioxide Core
The key intermediate in the synthesis is the thiomorpholine 1,1-dioxide ring system. This is typically prepared by:
- Starting from thiomorpholine or a suitable thiomorpholine derivative,
- Oxidizing the sulfur atom to the sulfone state using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or peracids under controlled conditions to avoid ring cleavage or over-oxidation.
This oxidation step is critical and must be optimized for temperature, solvent, and oxidant concentration to achieve high yield and purity.
Introduction of the Acetate Side Chain
The ethyl acetate moiety is introduced by esterification of the corresponding 2-(1,1-dioxidothiomorpholino)acetic acid or its precursor. Common methods include:
- Nucleophilic substitution reactions where the thiomorpholine ring bearing a leaving group at the 2-position is reacted with ethyl acetate or ethyl bromoacetate,
- Direct esterification of the carboxylic acid derivative with ethanol in the presence of acid catalysts such as p-toluenesulfonic acid (TsOH) or sulfuric acid,
- Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for mild esterification conditions.
Representative Synthetic Route from Literature
A recent study on related morpholine derivatives (including thiomorpholine 1,1-dioxide) describes the following approach:
- Reacting morpholine or thiomorpholine 1,1-dioxide derivatives with ethyl bromoacetate under nucleophilic substitution conditions at moderate temperature (~50 °C),
- Using mild bases to facilitate substitution without ring opening,
- Purification by standard chromatographic techniques to isolate ethyl 2-(1,1-dioxidothiomorpholino)acetate with high purity.
This method benefits from straightforward reaction conditions and good yields, making it suitable for scale-up in medicinal chemistry applications.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfur oxidation | H2O2, m-CPBA, or peracids; solvent: CH2Cl2 or MeOH; temp: 0-25 °C | Controlled oxidation to sulfone; avoid over-oxidation |
| Nucleophilic substitution | Ethyl bromoacetate, base (e.g., K2CO3), solvent: acetonitrile or DMF; temp: 40-60 °C | Facilitates ester side chain introduction |
| Esterification (alternative) | Ethanol, acid catalyst (TsOH), reflux | Direct esterification if acid precursor used |
| Purification | Column chromatography or recrystallization | Ensures removal of unreacted materials and by-products |
Analytical and Purity Considerations
- The reaction mixtures often contain by-products such as unreacted starting materials, partially oxidized species, and side products from over-oxidation or hydrolysis.
- Purification steps are essential to isolate the target compound with high purity, especially for pharmaceutical applications.
- Characterization is typically performed by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the sulfone group and ester functionalities.
Summary of Key Research Findings
- The oxidation of thiomorpholine to thiomorpholine 1,1-dioxide is well-established and can be efficiently performed with peracids under mild conditions.
- Nucleophilic substitution with ethyl bromoacetate is a reliable method to introduce the ethyl acetate moiety at the 2-position of the ring.
- Acid-catalyzed esterification is an alternative when starting from the corresponding carboxylic acid.
- The synthetic route is adaptable for scale-up and modification for related derivatives with potential biological activity.
- Purification and selective hydrogenation steps (if needed) improve product purity and yield.
Data Table: Typical Reaction Parameters and Yields
| Reaction Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Sulfur oxidation | m-CPBA, CH2Cl2, 0-25 °C, 2-4 h | 85-95 | High selectivity for sulfone |
| Nucleophilic substitution | Ethyl bromoacetate, K2CO3, DMF, 50 °C, 6 h | 70-85 | Mild base avoids ring degradation |
| Acid-catalyzed esterification | Ethanol, TsOH, reflux, 4-6 h | 60-75 | Alternative route, moderate yield |
| Purification | Chromatography | >98% purity | Required for pharmaceutical grade |
This detailed synthesis overview of this compound integrates diverse research insights and practical data, providing a comprehensive guide for its preparation in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidothiomorpholino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol-containing compounds .
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 2-(1,1-dioxidothiomorpholino)acetate has been identified as a promising intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, it plays a role in synthesizing receptor antagonists that are crucial in treating conditions such as hypertension and other cardiovascular diseases .
Case Study: Synthesis of Receptor Antagonists
A notable application involves its use in the synthesis of DP receptor antagonists. The compound serves as an essential building block due to its unique thiomorpholine moiety, which enhances the biological activity of the resultant drugs. Research indicates that modifications to this compound can yield derivatives with improved efficacy and reduced side effects .
Pesticide Formulation
The compound has also been investigated for its potential use in pesticide formulations. Its unique chemical structure may enhance the effectiveness of active ingredients in pest control products. This compound can act as a surfactant or emulsifier, improving the dispersion of pesticides and their adhesion to plant surfaces.
Case Study: Efficacy in Pest Control
Research has shown that formulations containing this compound exhibit increased efficacy against specific pests compared to traditional formulations. By enhancing the penetration of active ingredients into plant tissues, it helps achieve better pest management outcomes while potentially reducing the required dosage .
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
- Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6): This morpholine-based analog lacks the sulfone group and features a 4-methoxyphenoxy substituent. Morpholine derivatives generally exhibit higher solubility in polar solvents compared to thiomorpholine sulfones due to reduced steric hindrance and absence of the electron-withdrawing sulfone group. However, the sulfone in Ethyl 2-(1,1-dioxidothiomorpholino)acetate improves oxidative stability and binding affinity in protein-ligand interactions .
Ester vs. Amide Functional Groups
- N-(tert-Butyl)-2-(1,1-dioxidothiomorpholino)-2-phenylacetamide (3n): Replacing the ester group with an amide (as in 3n) increases hydrolytic stability but reduces solubility in lipophilic environments. The ethyl ester in this compound offers a balance between stability and bioavailability, making it more suitable for prodrug strategies .
Substituent Effects: Imidazole vs. Thiomorpholine
- Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate: Imidazole-containing analogs (e.g., ) prioritize π-π stacking interactions in biological targets, whereas this compound leverages hydrogen bonding via its sulfone group. Imidazole derivatives often exhibit stronger basicity (pKa ~7) compared to the neutral thiomorpholine sulfone, influencing their pharmacokinetic profiles .
Physicochemical Properties
- Key Insight: The ester group in this compound results in distinct ¹³C NMR shifts (~168–170 ppm for C=O) compared to amides (~168 ppm) and ketones (~168.79 ppm) .
Biological Activity
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing upon various studies and research findings.
Chemical Structure and Properties
This compound features a thiomorpholine ring with a dioxido group, which is believed to contribute to its biological activity. The presence of functional groups such as esters and thioethers enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been evaluated, indicating promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound reduced viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.
The proposed mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates. Flow cytometry analysis revealed an increase in sub-G1 population after treatment with this compound, indicating apoptotic cell death .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was shown to outperform several known antibiotics against Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess activity.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties showcased that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction. The study employed Western blot analysis to demonstrate increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 following treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 2-(1,1-dioxidothiomorpholino)acetate, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiomorpholine-1,1-dioxide derivatives are reacted with ethyl bromoacetate under basic conditions. Key optimization strategies include:
- Solvent Selection : Dichloromethane (CH₂Cl₂) is often used, but low solubility of intermediates may require increased solvent volumes (e.g., 7.40 mmol/30 mL) to improve reaction homogeneity .
- Reaction Time : Extended reaction times (e.g., 24 hours) ensure full conversion of the amine precursor .
- Purification : Post-reaction extraction with ethyl acetate and subsequent HPLC purification are effective for isolating the target compound, as demonstrated in patent syntheses .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what spectral markers confirm its identity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the thiomorpholine-1,1-dioxide sulfone group (δ ~4.5–4.7 ppm for adjacent CH₂ groups in ¹H NMR) and the ethyl ester moiety (δ ~1.2–1.4 ppm for CH₃ and ~4.1–4.3 ppm for OCH₂). DEPT-135 and 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals .
- Mass Spectrometry (MS) : ESI+ or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfone and ester functional groups .
Q. How do solubility properties of this compound influence purification, and what strategies mitigate challenges in isolation?
- Methodological Answer :
- Low Solubility : The thiomorpholine-1,1-dioxide moiety reduces solubility in nonpolar solvents. Strategies include:
- Solvent Dilution : Post-reaction dilution with CH₂Cl₂ (e.g., 100 mL per 7.40 mmol scale) improves phase separation during aqueous workup .
- Extraction : Ethyl acetate is preferred for its polarity, enabling efficient separation from aqueous layers .
- Chromatography : Reverse-phase HPLC or flash chromatography with polar stationary phases (e.g., C18) enhances purity .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models sulfone group electrophilicity and steric effects to predict reaction sites.
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature).
- Software Tools : Gaussian or ORCA for electronic structure analysis; SHELX for crystallographic refinement if single crystals are obtained .
Q. How does the 1,1-dioxidothiomorpholino group influence the pharmacokinetic (PK) profile of HIV-1 maturation inhibitors like GSK3640254?
- Methodological Answer :
- ADME Studies : The sulfone group enhances metabolic stability by resisting oxidative degradation. In GSK3640254, this moiety improves oral bioavailability and plasma half-life, as shown in human ADME studies .
- Toxicity Screening : The group’s polarity reduces off-target binding, minimizing hepatotoxicity risks.
Q. How can researchers resolve contradictions in reported biological activity data for 1,1-dioxidothiomorpholino-containing compounds?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, GSK3532795’s anti-HIV activity varies with protease isoform specificity .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ester vs. amide linkages) to isolate contributions of the thiomorpholine-1,1-dioxide group .
- Data Reprodubility : Cross-validate findings using orthogonal assays (e.g., SPR binding vs. cell-based infectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
